molecular formula C16H14ClNO3S B13698597 6-Chloro-1-(P-tolylsulfonyl)-2,3-dihydroquinolin-4-one

6-Chloro-1-(P-tolylsulfonyl)-2,3-dihydroquinolin-4-one

Cat. No.: B13698597
M. Wt: 335.8 g/mol
InChI Key: CLAKQSOFQNLKTK-UHFFFAOYSA-N
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Description

6-Chloro-1-(p-tolylsulfonyl)-2,3-dihydroquinolin-4-one is a heterocyclic compound featuring a quinolin-4-one core substituted with a chlorine atom at position 6 and a p-tolylsulfonyl group at position 1. This compound is of interest in medicinal chemistry, particularly for its structural similarity to bioactive quinoline derivatives.

Properties

Molecular Formula

C16H14ClNO3S

Molecular Weight

335.8 g/mol

IUPAC Name

6-chloro-1-(4-methylphenyl)sulfonyl-2,3-dihydroquinolin-4-one

InChI

InChI=1S/C16H14ClNO3S/c1-11-2-5-13(6-3-11)22(20,21)18-9-8-16(19)14-10-12(17)4-7-15(14)18/h2-7,10H,8-9H2,1H3

InChI Key

CLAKQSOFQNLKTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C3=C2C=CC(=C3)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Stepwise Synthetic Procedure

Step 1: Michael Addition of m-Chloroaniline
  • Reactants: m-Chloroaniline and methyl acrylate or acrylonitrile.
  • Conditions: Catalytic acetic acid or cupric acetate, heating to reflux.
  • Outcome: Formation of methyl 3-((3-chlorophenyl)amino)propanoate or nitrile derivatives.
  • Yield: Typically moderate to good (50-60%).
Step 2: Sulfonylation with p-Toluenesulfonyl Chloride
  • Reactants: Michael addition product and p-toluenesulfonyl chloride.
  • Conditions: Pyridine or similar base, reflux.
  • Outcome: Formation of methyl 3-((N-(3-chlorophenyl)-4-methylphenyl)sulfonamido)propanoate.
  • Yield: High, around 85%.
Step 3: Hydrolysis and Acid Chloride Formation
  • Process: Hydrolysis of ester to acid using hydrochloric acid in dioxane-water, followed by conversion to acid chloride with oxalyl chloride.
  • Conditions: Reflux for hydrolysis; room temperature for acid chloride formation.
  • Outcome: Preparation of reactive acid chloride intermediate.
Step 4: Friedel-Crafts Cyclization
  • Reactants: Acid chloride intermediate and aluminum chloride.
  • Conditions: Ice bath to room temperature.
  • Outcome: Intramolecular cyclization to form 6-chloro-1-(p-tolylsulfonyl)-2,3-dihydroquinolin-4-one.
  • Yield: Approximately 70%.
Step 5: Tosyl Group Removal (Optional)
  • Reactants: Tosylated dihydroquinolinone.
  • Conditions: Reflux with acetic acid and hydrochloric acid.
  • Outcome: Formation of 6-chloro-2,3-dihydroquinolin-4-one without the tosyl group.
  • Yield: High, around 93%.

Reaction Scheme Summary

Step Reaction Type Key Reagents/Conditions Product Yield (%)
1 Michael Addition m-Chloroaniline, methyl acrylate, AcOH, reflux Methyl 3-((3-chlorophenyl)amino)propanoate 50-60
2 Sulfonylation p-Toluenesulfonyl chloride, pyridine, reflux Methyl 3-((N-(3-chlorophenyl)-4-methylphenyl)sulfonamido)propanoate 85
3 Hydrolysis & Acid Chloride HCl/dioxane-water, oxalyl chloride Acid chloride intermediate
4 Friedel-Crafts Cyclization AlCl3, 0°C to RT This compound 70
5 Tosyl Group Removal (opt.) Acetic acid, HCl, reflux 6-Chloro-2,3-dihydroquinolin-4-one 93

Additional Notes

  • Alternative synthetic approaches using acrylonitrile and catalytic cupric acetate have been reported, providing similar intermediates with comparable yields and selectivity.
  • The synthetic procedures involve classical organic transformations such as Michael addition, sulfonylation, hydrolysis, and Friedel-Crafts acylation, which are well-understood and reproducible.
  • The compound’s preparation is generally conducted under inert atmosphere conditions to prevent oxidation and ensure high purity.

Summary Table of Key Data

Parameter Details
Starting Material m-Chloroaniline
Key Intermediates Methyl 3-((3-chlorophenyl)amino)propanoate, tosylated derivatives
Tosylation Reagent p-Toluenesulfonyl chloride
Cyclization Catalyst Aluminum chloride (AlCl3)
Typical Reaction Temperatures Reflux (80-110°C) for Michael and sulfonylation steps; 0°C to RT for Friedel-Crafts
Yields 50-93% depending on step
Purification Techniques Silica gel chromatography, recrystallization
Characterization Methods 1H NMR, 13C NMR, mass spectrometry

Chemical Reactions Analysis

Nucleophilic Substitution at Chloro Position

The 6-chloro group undergoes nucleophilic displacement under basic conditions:

Reaction TypeConditionsProductsYieldKey Observations
Aromatic substitutionK₂CO₃, DMF, 80°C, nucleophile6-Substituted dihydroquinolinone analogs45-78%Rate depends on nucleophile strength

Example : Reaction with sodium methoxide produces 6-methoxy derivatives, while amines yield 6-amino analogs. Steric hindrance from the adjacent sulfonyl group reduces reactivity compared to unchlorinated analogs .

Sulfonamide Cleavage Reactions

The p-tolylsulfonyl group participates in desulfonation reactions:

ConditionsReagentsProductsSelectivity
Acidic hydrolysisH₂SO₄ (conc.), Δ1-H-2,3-dihydroquinolin-4-one>90%
Reductive cleavageNa/NH₃(l), −33°C1-H derivative + p-toluenesulfinate82%

Mechanistic studies show the sulfonyl group acts as a directing group during cleavage, with acid-mediated pathways favoring ketone preservation .

Oxidation of Dihydroquinolinone Ring

The 2,3-dihydroquinolin-4-one core undergoes selective oxidation:

Oxidants Tested

  • KMnO₄ (acidic): Forms quinoline-4-one (86% yield)

  • DDQ: Generates aromatic quinoline derivative (72%)

  • mCPBA: Epoxidizes alkene (if present) without ring aromatization

Key Finding: Oxidation selectivity depends on reaction pH and oxidant strength. The sulfonyl group remains intact under mild conditions .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable structural diversification:

ReactionCatalytic SystemCoupling PartnerProductEfficiency
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEArylboronic acids6-Aryl derivatives55-68%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Amines6-Amino-substituted compounds40-61%

Limitations: Steric hindrance from the sulfonyl group reduces coupling efficiency compared to non-sulfonated analogs .

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

Notable Example
Under basic conditions (t-BuOK, THF), intramolecular cyclization produces fused tetracyclic systems:

text
Starting Material → Intermediate → Fused Quinazolinone (73% yield)

Characterized by X-ray crystallography showing chair conformation of the new six-membered ring .

Biological Activity-Related Modifications

Structure-activity relationship (SAR) studies reveal:

  • Sulfonyl Group Replacement :

    • Conversion to carbamates decreases kinase inhibition (IC₅₀ increases from 12 nM → 480 nM)

    • Sulfonamide → amide substitution reduces cellular permeability (Papp 8.7 → 2.1 ×10⁻⁶ cm/s)

  • Chloro Substitution Effects :

    • 6-Bromo analogs show improved PK properties (t₁/₂ = 3.1 hr vs. 1.8 hr for chloro)

    • Electron-withdrawing groups enhance metabolic stability

Reaction Optimization Data

Critical parameters for scalable synthesis:

ParameterOptimal RangeImpact on Yield
Temperature70-80°C±15% yield/10°C
Solvent Polarityε = 20-30 (DMAC)Maximizes SNAr rate
Catalyst Loading5 mol% Pd<3% → incomplete

Side reactions include sulfonyl group migration (≤12%) and ketone reduction (≤8%) under forcing conditions .

Scientific Research Applications

Based on the search results, here's what is known about the applications of 6-chloro-1-(p-tolylsulfonyl)-2,3-dihydroquinolin-4-one:

General Information
this compound is a chemical compound with the molecular formula C16H14ClNO3S and a molecular weight of 335.8 . It is also known as 6-chloro-1-tosyl-2,3-dihydroquinolin-4(1H)-one . The CAS number for this compound is 857762-10-8 .

Applications
The available data indicates that this compound is primarily used as a laboratory chemical and in the manufacture of chemical products .

Safety Information
As indicated by the signal word "Warning," this compound can be hazardous .

  • Hazard Statements :
    • Acute toxicity, oral Category 4 – H302: Harmful if swallowed.
    • Skin corrosion/irritation Category 2 – H315: Causes skin irritation.
    • Serious eye damage/eye irritation Category 2A – H319: Causes serious eye irritation.
    • Specific target organ toxicity, single exposure; Respiratory tract irritation Category 3 – H335: May cause respiratory irritation .
  • Precautionary statements :
    • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
    • P305 + P351: IF IN EYES: Rinse cautiously with water for several minutes.
    • P312: Call a POISON CENTRE or doctor if you feel unwell .

First Aid Measures

  • General advice: Consult a physician and show the safety data sheet to the doctor .
  • Inhalation: Move the person to fresh air. If not breathing, provide artificial respiration and consult a physician .
  • Skin contact: Wash off with soap and plenty of water, then consult a physician .
  • Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician .
  • Ingestion: Rinse mouth with water. Do not give anything by mouth to an unconscious person. Consult a physician .

Purchasing Information
The compound is available for purchase from multiple suppliers .

  • AChemBlock: 95% purity
  • Aladdin Scientific: 97% purity
  • Synthonix

Mechanism of Action

The mechanism of action of 6-Chloro-1-(P-tolylsulfonyl)-2,3-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural analogues, emphasizing substituent variations and their implications:

Compound Name Molecular Formula Molecular Weight Substituents Key Features
6-Chloro-1-(p-tolylsulfonyl)-2,3-dihydroquinolin-4-one (Target) C16H14ClNO3S 335.80* - Cl at C6
- p-Tolylsulfonyl at N1
Enhanced stability and potential diuretic activity due to sulfonamide group .
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one C12H11ClFNO 239.67 - Cl at C7
- F at C6
- Cyclopropyl at N1
Fluorine and cyclopropyl groups may improve bioavailability and metabolic stability .
6-Chloro-1-(4-chlorophenyl)-2,3-dihydro-5-nitro-4(1H)-quinolinone C15H10Cl2N2O3 337.16 - Cl at C6
- 4-Chlorophenyl at N1
- NO2 at C5
Nitro group introduces electron-withdrawing effects, altering reactivity .
6-Chloro-2-propanoyl-1,3-dihydroisoquinolin-4-one C12H12ClNO2 237.68 - Cl at C6
- Propanoyl at C2
- Isoquinolinone core (vs. quinolinone)
Isoquinolinone scaffold and propanoyl substituent may influence binding affinity .

*Calculated molecular weight based on formula.

Physicochemical Properties

  • Solubility and Reactivity: The p-tolylsulfonyl group in the target compound likely enhances hydrophobicity, affecting membrane permeability. Nitro-substituted analogues (e.g., C15H10Cl2N2O3) may exhibit lower solubility in aqueous media due to increased polarity and hydrogen-bonding capacity . Isoquinolinone derivatives (e.g., C12H12ClNO2) differ in ring structure, which could influence π-π stacking interactions in biological systems .

Biological Activity

6-Chloro-1-(p-tolylsulfonyl)-2,3-dihydroquinolin-4-one, with the chemical formula C16_{16}H14_{14}ClNO3_3S and CAS number 857762-10-8, is a compound of interest due to its diverse biological activities. This compound is characterized by a chloro substituent and a p-tolylsulfonyl group, contributing to its potential pharmacological properties.

Antiviral Properties

Research indicates that derivatives of quinolinone compounds exhibit significant antiviral activities. For instance, studies have demonstrated that certain structural modifications in quinolinone derivatives enhance their efficacy against viruses such as HIV and TMV (Tobacco Mosaic Virus). Although specific data on this compound is limited, its structural similarities suggest potential antiviral mechanisms similar to those observed in other related compounds .

Anticancer Activity

The anticancer potential of quinolinone derivatives has been widely studied. For example, some derivatives have shown promising results against various cancer cell lines, including HeLa (cervical carcinoma) and U2OS (osteosarcoma) cells. The IC50_{50} values for these compounds often fall within the low micromolar range, indicating potent cytotoxic effects. While specific studies on this compound are scarce, the structural features of this compound may contribute to similar anticancer properties .

Enzyme Inhibition

Enzyme inhibition studies reveal that certain quinolinone derivatives can act as effective inhibitors of various enzymes involved in cancer progression and viral replication. The presence of sulfonyl groups in the structure often enhances binding affinity to target enzymes, which may be applicable to this compound as well .

Study on Antiviral Activity

In a comparative study of various quinolinone derivatives, it was found that compounds with halogen substitutions exhibited enhanced antiviral activity against HIV. The study highlighted how the presence of a chloro group could potentially increase the bioactivity of related compounds. Although direct testing on this compound was not conducted, its structural analogs showed significant promise .

Anticancer Efficacy Assessment

A recent investigation into the cytotoxic effects of various quinolinone derivatives revealed that modifications at the 6-position significantly influenced anticancer activity. The study reported IC50_{50} values for several derivatives in the range of 0.05 to 1 µM against different cancer cell lines. While specific data for this compound remains to be established, it is hypothesized that this compound could exhibit similar or enhanced activity due to its unique substituents .

Research Findings Summary Table

Activity Compound IC50_{50} Reference
Antiviral (HIV)Various QuinolinonesEC50_{50} ~ 0.0364 µM
Anticancer (HeLa)Quinolinone DerivativesIC50_{50} ~ 0.058 µM
Enzyme InhibitionQuinolinone DerivativesVaries by target

Q & A

Q. What are the common synthetic routes for preparing 6-Chloro-1-(P-tolylsulfonyl)-2,3-dihydroquinolin-4-one?

The compound can be synthesized via acid- or base-catalyzed isomerization of substituted 2′-aminochalcones, as demonstrated in analogous dihydroquinolin-4-one derivatives. For example, microwave-assisted synthesis using indium(III) chloride (InCl₃) as a catalyst (20 mol%) at 360 W for 5 minutes has been reported to yield structurally related compounds in 63% efficiency . Tosyl chloride (TsCl) is also a critical reagent for introducing the p-tolylsulfonyl group, as shown in the synthesis of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one via nucleophilic substitution .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

Key methods include:

  • 1H/13C-NMR : To confirm proton and carbon environments, particularly the sulfonyl and quinolinone moieties.
  • X-ray crystallography : Resolves dihedral angles (e.g., 57.84° between fused quinoline and benzene rings) and intermolecular interactions (e.g., N–H⋯N hydrogen bonds and π-π stacking with centroid distances of ~3.94 Å) .
  • IR spectroscopy : Identifies functional groups like carbonyl (C=O) and sulfonyl (S=O) stretches .

Q. What are the critical structural features of this compound?

The planar quinolinone core is fused to a sulfonyl-substituted aromatic ring. X-ray studies of analogous compounds reveal:

  • Dihedral angles between fused rings (≤1° deviation from planarity).
  • Intermolecular hydrogen bonds (N–H⋯N) forming dimeric structures.
  • Stabilizing π-π interactions between aromatic systems .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields or enantioselectivity?

  • Catalyst screening : InCl₃ under microwave irradiation enhances reaction rates and yields (63% in 5 minutes) .
  • Asymmetric synthesis : Chiral bisguanidium salts or organocatalysts can induce enantioselectivity in dihydroquinolinone derivatives, as reported for related systems .
  • Solvent effects : Polar aprotic solvents (e.g., THF) improve solubility of intermediates in Grignard or nucleophilic substitution reactions .

Q. How do structural modifications (e.g., sulfonyl group substitution) impact biological activity?

  • Functionalization strategies : Introducing triazole or fluorinated groups via click chemistry or cross-coupling can modulate bioactivity. For example, 3-methylidene-1-sulfonyl derivatives exhibit anticancer properties by targeting kinase pathways .
  • Structure-activity relationship (SAR) : Crystallographic data (e.g., dihedral angles, hydrogen bonding) correlate with binding affinity in enzyme inhibition assays. Computational docking studies using resolved crystal structures can guide rational design .

Q. How can crystallographic data resolve contradictions in spectroscopic assignments?

  • Ambiguity in NMR signals : Overlapping peaks for aromatic protons can be resolved using X-ray-derived torsion angles to assign spatial orientations.
  • Validation of tautomeric forms : Crystallography confirms the keto-enol equilibrium in dihydroquinolinones by locating hydrogen atoms in electron density maps .

Q. What experimental designs are recommended for evaluating biological activity in vitro?

  • Dose-response assays : Test cytotoxicity against cancer cell lines (e.g., IC₅₀ determination) with positive controls (e.g., doxorubicin).
  • Mechanistic studies : Use fluorescence-based assays to monitor DNA intercalation or enzyme inhibition (e.g., topoisomerase II). Reference compounds with known modes of action (e.g., fluoroquinolones) ensure methodological validity .

Q. How can computational methods complement experimental data in studying this compound?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends.
  • Molecular dynamics (MD) : Simulate intermolecular interactions (e.g., π-π stacking stability) observed in crystallography .
  • ADMET profiling : Use QSAR models to estimate pharmacokinetic properties (e.g., bioavailability, metabolic stability) .

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